3-(18F)Neu5Ac
Description
Properties
CAS No. |
129950-58-9 |
|---|---|
Molecular Formula |
C11H18FNO9 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1 |
InChI Key |
NPUIAVLGTMSGBB-DWSYCVKZSA-N |
SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
Isomeric SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O |
Canonical SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
Synonyms |
3-(18F)Neu5Ac N-acetyl-3-fluoroneuraminic acid |
Origin of Product |
United States |
Radiochemistry and Advanced Synthetic Methodologies of 3 18f Neu5ac
Chemical Synthesis of Fluorinated Sialic Acid Derivatives
The synthesis of fluorinated sialic acid derivatives, such as 3-fluoro-N-acetylneuraminic acid (3F-Neu5Ac), forms the foundational chemistry for developing radiolabeled analogs. These non-radioactive derivatives serve as essential scaffolds and precursors for subsequent radiosynthesis.
Development of Strategies for the 3-Fluoro-Sialic Acid (3F-Neu5Ac) Scaffold
The preparation of the 3-fluorosialic acid scaffold has been approached through both enzymatic and chemical methodologies. A common strategy involves the enzyme-catalyzed aldolase (B8822740) reaction, where N-acetyl-D-mannosamine (ManNAc) is condensed with β-fluoropyruvic acid using N-acetylneuraminic acid aldolase (NAL) rsc.orgresearchgate.netubc.cachemrxiv.org. This method can yield 3-fluorosialic acids, often as a mixture of axial (3Fax) and equatorial (3Feq) epimers, with the axial epimer being of particular interest for biological activity chemrxiv.orgacs.org. While stereocontrol can be challenging, optimization of reaction conditions and enzyme selection has been explored chemrxiv.orgacs.org.
Chemical synthesis routes often involve the fluorination of sialic acid glycals using electrophilic fluorinating agents such as Selectfluor, XeF2–BF3·OEt2, or molecular fluorine acs.orgscribd.com. Alternatively, strategies may involve the inversion of an equatorial hydroxyl group at the C3 position in a pre-existing sialic acid derivative acs.orgru.nl.
Table 2.1.1: Yields in the Synthesis of 3-Fluorosialic Acid Derivatives
| Method | Starting Materials | Reported Yield Range | Reference(s) |
| NAL-catalyzed aldol (B89426) addition | N-acetyl-D-mannosamine, β-fluoropyruvic acid | 22–99% | rsc.orgacs.orgnih.gov |
| Chemical fluorination of glycal | Protected sialic acid glycal, electrophilic fluorinating agent (e.g., Selectfluor) | Varies | acs.org |
| Stereoselective synthesis via kinetic trapping and enzymatic CMP formation | N-acetyl-D-mannosamine, 3-fluoropyruvate, CMP-sialic acid synthetase | High | acs.org |
| Enzymatic synthesis of CMP-3-fluoro sialic acid | N-acetyl mannosamine, 3-fluoropyruvic acid, cytidine (B196190) triphosphate | ~84% | ubc.ca |
Regioselective Synthesis of Specific Glycosidic Linkages (e.g., α2,6-linked 3F-Neu5Ac)
The synthesis of sialosides, which involves forming a glycosidic bond between sialic acid and an acceptor molecule, is critical for creating biologically relevant glycoconjugates. For 3F-Neu5Ac, the regioselective synthesis of α2,6-linked derivatives has been achieved through both chemical and enzymatic methods nih.govnsf.govacs.orgresearchgate.netreading.ac.uk. Chemical synthesis often involves activating the anomeric position of a protected 3F-Neu5Ac derivative and reacting it with a suitable acceptor, although achieving the desired α-linkage can be challenging nsf.govacs.orgresearchgate.net. Enzymatic approaches, utilizing sialyltransferases, offer a complementary strategy for the regioselective formation of sialosides, including α2,6-linked 3F-Neu5Ac structures nih.govreading.ac.uk. These fluorinated sialosides have demonstrated stability against sialidase-catalyzed cleavage nsf.govacs.orgresearchgate.net.
Precursor Design for Derivatization
The design of appropriate precursors is paramount for efficient radiosynthesis. For radiolabeling with fluorine-18 (B77423), precursors are typically engineered to incorporate a suitable leaving group that can be displaced by a fluoride (B91410) ion (nucleophilic fluorination) or a functional group amenable to direct electrophilic fluorination. For sialic acid derivatives intended for PET imaging, precursors might also be modified to enhance cell membrane permeability, such as through peracetylation rsc.org. The selection of precursors also considers their stability during synthesis, purification, and the subsequent radiolabeling reaction, as well as their ability to retain biological activity after labeling nih.gov. For the specific target 3-(18F)Neu5Ac, a precursor would ideally feature a functional group at the C3 position that can be readily replaced by an 18F atom.
Radiosynthetic Routes for 18F-Incorporation into Sialic Acid Structures
The introduction of the positron-emitting isotope fluorine-18 (18F) into the 3-fluorosialic acid scaffold is the critical step in generating the PET tracer this compound. Both nucleophilic and electrophilic radiofluorination strategies are generally employed in PET tracer synthesis.
Nucleophilic Fluorination Paradigms for 18F-Labeling
Nucleophilic radiofluorination typically involves the displacement of a leaving group (e.g., tosylate, mesylate, halide, or triflate) on a precursor molecule by a [18F]fluoride ion. This reaction is commonly carried out in polar aprotic solvents such as acetonitrile (B52724) or DMSO, often with the aid of a phase-transfer catalyst like Kryptofix nih.govresearchgate.net. For the synthesis of this compound via nucleophilic substitution, a precursor molecule containing a suitable leaving group at the C3 position of the sialic acid scaffold would be required. The [18F]fluoride, produced via the 18O(p,n)18F nuclear reaction, is then used to displace this leaving group. While general methods for nucleophilic radiofluorination are well-established nih.gov, specific details for the efficient and high-yield synthesis of this compound using this approach are not extensively detailed in the provided literature.
Electrophilic Fluorination Approaches in Radiotracer Synthesis
Electrophilic fluorination utilizes reagents that deliver a positively polarized fluorine atom, such as [18F]F2 or electrophilic [18F]fluorinating agents like Selectfluor nih.govresearchgate.net. These methods are often employed for the direct fluorination of electron-rich substrates or precursors containing activated positions. In the context of sialic acid chemistry, electrophilic fluorination has been used in the synthesis of non-radioactive 3-fluorosialic acid derivatives, for example, by fluorinating glycals acs.org. For the direct synthesis of this compound, an electrophilic radiofluorination strategy would involve a precursor designed for direct attack by an electrophilic [18F]fluorine species at the C3 position.
However, research into 18F-labeled sialic acids has indicated challenges. Specifically, N-acetyl-3-[18F]-fluorosialic acid (referred to as 3-Sia) has been reported to exhibit inefficient uptake and unsuitability for in vivo imaging nih.gov. This finding suggests potential limitations in targeting or cellular processing for direct 3-position radiolabeling of sialic acids with 18F, irrespective of the fluorination method employed.
Compound List
N-acetylneuraminic acid (Neu5Ac)
3-fluoro-N-acetylneuraminic acid (3F-Neu5Ac)
N-acetyl-D-mannosamine (ManNAc)
β-fluoropyruvic acid
CMP-sialic acid
CMP-3-fluoro sialic acid
N-acetyl-3-[18F]-fluorosialic acid (3-Sia)
N-acetyl-2-deoxy-2,3-difluorosialic acid
3Fax-Neu5Ac
3Feq-Neu5Ac
Glycals
Selectfluor
XeF2–BF3·OEt2
Molecular fluorine
[18F]fluoride
[18F]F2
[18F]AlF-NOTA-Siglec-9
Siglec-9 peptide
[18F]FDR
Automation and Miniaturization in Radiosynthetic Procedures
The efficient and reproducible synthesis of 18F-labeled radiotracers is paramount for their clinical translation and widespread research application. Automation and miniaturization are key strategies to achieve these goals, particularly for short-lived radionuclides like 18F. These approaches aim to reduce radiation exposure to the operator, minimize reaction volumes, decrease synthesis times, and enhance the reliability and consistency of the radiochemical yield and purity nih.govnih.gov.
Automated synthesis modules, often employing disposable cassette systems, are designed to perform complex radiochemical reactions in a contained environment. These systems typically integrate multiple steps, including the trapping and purification of [18F]fluoride from the target, nucleophilic substitution or electrophilic labeling, purification of the final product, and formulation. For 18F-labeled compounds, nucleophilic substitution using [18F]fluoride is a common strategy, often requiring high temperatures and specific reaction conditions to achieve efficient labeling nih.govulisboa.pt. Miniaturization, often achieved through microfluidic devices or optimized reaction vessels within automated synthesizers, allows for reduced reagent consumption and faster reaction kinetics due to increased surface-area-to-volume ratios ulisboa.pt. While specific automated synthesis protocols for this compound are not detailed in the provided literature, the principles applied to other 18F-labeled tracers, such as [18F]FLT ([18F]3'-deoxy-3'-fluorothymidine) nih.gov and [18F]FDG ([18F]-2-fluoro-2-deoxy-D-glucose) ulisboa.pt, highlight the potential for developing similar automated platforms for sialic acid derivatives. These systems are crucial for ensuring compliance with Good Manufacturing Practice (GMP) standards required for clinical use nih.gov.
Rigorous Characterization of Synthesized 18F-Labeled Sialic Acid Probes
Following synthesis, comprehensive characterization of the 18F-labeled probe is essential to confirm its identity, purity, and stability. This multi-faceted analytical process ensures that the synthesized compound is indeed the intended radiotracer and that it meets the stringent quality criteria for biological applications.
Spectroscopic and Chromatographic Validation of Chemical Identity and Purity
Confirming the chemical identity and purity of a radiolabeled compound involves a combination of spectroscopic and chromatographic techniques.
Chromatography: High-performance liquid chromatography (HPLC) is the gold standard for assessing the chemical purity of radiopharmaceuticals. It separates the desired radiolabeled product from unreacted precursors, by-products, and decomposition products based on their differential interactions with a stationary phase and a mobile phase. For 18F-labeled compounds, HPLC systems are typically equipped with both UV/Vis detectors (to monitor unlabeled compounds) and radioactivity detectors (e.g., flow scintillation detectors or NaI(Tl) crystal detectors) to quantify the distribution of radioactivity. The retention time of the 18F-labeled product is compared to that of a non-radioactive standard of the same compound to confirm its chemical identity. Reverse-phase HPLC (RP-HPLC) using C18 columns is commonly employed, with mobile phases often consisting of mixtures of acetonitrile or methanol (B129727) and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) nih.govnih.goviaea.org. Hydrophilic interaction chromatography (HILIC) can also be utilized for polar compounds like sialic acids, offering complementary separation mechanisms nih.gov.
| Parameter | Typical Method/Condition | Significance |
| HPLC System | Pumps, injector, UV/Vis detector, radioactivity detector | Enables simultaneous detection of chemical and radiochemical species |
| Stationary Phase | C18, C8, or HILIC columns (e.g., Phenomenex Luna C18, Jupiter Proteo) | Provides separation based on polarity and hydrophobicity |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients with buffers (e.g., ammonium acetate, TFA) | Optimizes separation and elution of the radiotracer |
| Detection Wavelength | 210-254 nm (for UV/Vis detector) | Detects unlabeled precursors and impurities |
| Radioactivity Detect | Flow scintillation detector, NaI(Tl) detector | Quantifies distribution of 18F activity |
| Purity Assessment | Percentage of radioactivity eluting at the same retention time as the unlabeled standard | Indicates the proportion of the desired radiolabeled compound |
| Example Purity | >95% (for related compounds like [18F]FLT nih.gov, 5-[18F]FDR-Clone 27 nih.gov) | Target purity for radiopharmaceuticals |
Spectroscopy: While direct spectroscopic analysis of the 18F-labeled compound can be challenging due to low mass and radioactivity, spectroscopic techniques are crucial for characterizing the unlabeled precursor and confirming the structure of the final product after purification. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) are vital for verifying the chemical structure and purity of the non-radioactive standard used for HPLC co-injection nih.gov. Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that confirm the compound's identity. For 18F-labeled compounds, high-resolution mass spectrometry can be used to confirm the mass of the labeled molecule.
Determination of Radiochemical Purity and Stability
Radiochemical purity refers to the proportion of the total radioactivity present as the desired radiolabeled compound. This is a critical quality control parameter for PET tracers.
Radiochemical Purity: This is typically determined using HPLC or radio-thin-layer chromatography (radio-TLC) nih.gov. As described above, HPLC with a radioactivity detector quantifies the percentage of radioactivity that comigrates with the unlabeled standard. Radio-TLC involves spotting the radiolabeled sample on a TLC plate, developing it with an appropriate solvent system, and then scanning the plate with a radio-TLC scanner to determine the distribution of radioactivity. The radiochemical purity is calculated as the ratio of the radioactivity of the desired product peak (or spot) to the total radioactivity detected. For many PET tracers, a radiochemical purity of >95% is considered acceptable nih.gov.
Stability: The radiochemical stability of the synthesized tracer is evaluated over time, typically in saline or serum, under relevant storage conditions. Samples are analyzed at various time points (e.g., 1, 2, 4 hours post-synthesis) using HPLC or radio-TLC to assess the extent of radiolytic decomposition or hydrolysis. A stable radiotracer should maintain a high percentage of its initial radiochemical purity over the intended period of use. For example, [18F]FLT has shown good stability for up to 6 hours nih.gov. The stability of this compound would need to be similarly assessed to ensure its integrity during handling and potential biological studies.
Enzymatic and Cellular Interactions of 3 18f Neu5ac Analogs
Influence on Cell Adhesion and Receptor-Ligand Interactions
The presence and specific linkages of sialic acids on cell surfaces significantly influence cell adhesion processes, mediated by a variety of cell surface receptors, including selectins and Siglecs researchgate.netsigmaaldrich.comsigmaaldrich.comrndsystems.comresearchgate.net. Alterations in sialylation patterns are frequently observed in pathological conditions, such as cancer, where they can contribute to immune evasion, drug resistance, and metastasis researchgate.netfrontiersin.orgnih.gov. Analogs of Neu5Ac, like 3Fax-Neu5Ac, have been investigated for their capacity to modulate these sialylation-dependent cellular functions.
Alteration of Cell-Matrix and Cell-Cell Adhesion Mediated by Sialoglycans (e.g., E-selectin, VCAM1, MADCAM1)
Sialylated glycans serve as crucial ligands for several adhesion molecules involved in cell-cell and cell-matrix interactions. Among these are members of the selectin family (e.g., E-selectin) and the immunoglobulin superfamily (e.g., VCAM1, MADCAM1), which are critical for leukocyte trafficking and immune responses rndsystems.comoatext.com. Studies utilizing the Neu5Ac analog 3Fax-Neu5Ac have demonstrated its ability to significantly reduce the interactions of cells with these key adhesion molecules.
Specifically, treatment with 3Fax-Neu5Ac has been shown to decrease the adhesion and rolling of myeloma cells on E-selectin, VCAM1, and MADCAM1 nih.govnih.gov. This reduction in interaction implies that altered sialylation patterns, induced by the analog, impair the ability of cells to adhere to the vascular endothelium or extracellular matrix components. For instance, a reduction in cell adhesion to VCAM1 was observed, and similarly, adhesion to MADCAM1 was decreased, accompanied by an increase in the rolling velocity of cells, indicating weaker attachment nih.gov. These findings underscore the role of sialic acids in mediating strong interactions with these adhesion molecules and suggest that their modification can disrupt cellular trafficking and retention mechanisms nih.govnih.gov.
Table 1: Observed Effects of 3Fax-Neu5Ac on Cell Adhesion Molecules
| Adhesion Molecule | Effect on Adhesion | Effect on Rolling | Implied Mechanism/Context |
| E-selectin | Reduced | Reduced | Impaired extravasation and retention nih.govnih.gov |
| VCAM1 | Reduced | Not observed | Impaired extravasation and retention nih.govnih.gov |
| MADCAM1 | Reduced | Increased velocity | Weaker attachment; impaired extravasation and retention nih.govnih.gov |
Modifications to Post-Translational Glycosylation of Key Membrane Proteins (e.g., α4 integrin)
The functional properties of many cell surface proteins, including integrins, are heavily influenced by their post-translational glycosylation status bibliotekanauki.plpsu.eduoncotarget.com. Integrins, such as the α4 integrin family (α4β1 and α4β7), are critical for cell adhesion, mediating interactions with ligands like VCAM1 and MADCAM1 rndsystems.com. Research has indicated that the Neu5Ac analog 3Fax-Neu5Ac can alter the post-translational modification of the α4 integrin nih.govnih.gov. This modification to the glycosylation pattern of α4 integrin is hypothesized to be responsible for changes in the affinity of α4β1 and α4β7 integrins for their respective counter-receptors, thereby impacting cell adhesion and migration nih.govnih.gov.
Interactions with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs) in Research Models
Sialic acid-binding immunoglobulin-like lectins (Siglecs) constitute a family of cell surface receptors that specifically recognize sialylated glycans researchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netmdpi.comfrontiersin.orgnih.gov. These receptors are primarily expressed on immune cells and play a significant role in modulating immune responses, often acting as inhibitory checkpoints researchgate.netmdpi.comfrontiersin.orgbiorxiv.org. Neu5Ac and its derivatives serve as primary ligands for many Siglecs, mediating diverse cellular functions through "cis" or "trans" interactions sigmaaldrich.commdpi.comfrontiersin.org.
While specific studies detailing the interaction of the radiolabeled compound 3-(18F)Neu5Ac with Siglecs are not detailed in the provided snippets, the general understanding from research models is that Neu5Ac-containing structures are recognized by various Siglec receptors. For example, human Siglec-9 is known to bind both Neu5Ac and Neu5Gc, whereas Siglec-9 from chimpanzees and gorillas shows a strong preference for Neu5Gc, indicating species-specific adaptations in Siglec binding specificities following the loss of Neu5Gc synthesis in humans nih.gov. Other Siglecs, such as Siglec-3 and Siglec-7, are also involved in recognizing sialic acid-containing ligands, playing roles in immune cell regulation and cell-cell adhesion mdpi.comfrontiersin.orgbiorxiv.orgfrontiersin.org. The interaction of Siglecs with sialylated glycans is a key component of the "glyco-immune checkpoint" axis, influencing immune cell activation and effector functions biorxiv.orgpalleonpharma.com.
Table 2: Sialic Acid Recognition by Select Siglec Receptors
| Siglec Receptor | Preferred Sialic Acid Ligand | General Role/Context |
| Siglec-1 | Neu5Ac | Macrophage receptor for Neu5Ac on RBCs researchgate.net |
| Siglec-3 (CD33) | Neu5Ac | Inhibitory receptor on NK cells; binds sialylated peptides mdpi.comfrontiersin.org |
| Siglec-7 | Neu5Ac | Inhibitory receptor; interacts with sialylated glycans frontiersin.orgbiorxiv.org |
| Siglec-9 | Neu5Ac, Neu5Gc | Recognizes both; human Siglec-9 recognizes Neu5Ac; binds sialylated peptides nih.govfrontiersin.org |
Compound List:
this compound
N-acetylneuraminic acid (Neu5Ac)
3Fax-Neu5Ac
E-selectin
Vascular Cell Adhesion Molecule 1 (VCAM1)
Mucosal Addressin Cell Adhesion Molecule 1 (MADCAM1)
α4 integrin (including α4β1 and α4β7)
Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)
Siglec-1
Siglec-3 (CD33)
Siglec-7
Siglec-9
Preclinical Research Applications and Evaluation of 3 18f Neu5ac in Biological Systems
In Vivo Preclinical Imaging Studies with 3-(18F)Neu5Ac and Related Radiotracers
Comprehensive Biodistribution and Pharmacokinetic Studies of ¹⁸F-Labeled Sialic Acids in Preclinical Models
Understanding the biodistribution and pharmacokinetic (PK) profile of an ¹⁸F-labeled radiotracer is fundamental for its successful application in PET imaging. These studies elucidate how the tracer is absorbed, distributed, metabolized, and excreted by the body, providing crucial information for interpreting imaging data and assessing target engagement. While specific detailed biodistribution data for 3-(¹⁸F)Neu5Ac is not extensively detailed within the provided literature snippets, general principles for ¹⁸F-labeled tracers and the known roles of sialic acids in biological systems can inform its potential behavior.
Sialic acids, such as N-acetylneuraminic acid (Neu5Ac), are terminal sugar residues on glycans that are widely expressed on cell surfaces and play vital roles in cell-cell recognition, immune modulation, and adhesion mdpi.com. Altered sialylation patterns are frequently observed in various diseases, including cancer mdpi.com. ¹⁸F-labeled sialic acid derivatives are designed to trace metabolic pathways or binding interactions involving these molecules. Studies involving other ¹⁸F-labeled compounds, such as [¹⁸F]AVT-011, have shown distribution to organs like the liver, kidneys, lungs, and spleen, with clearance primarily through the hepatorenal pathway nih.gov. For tracers targeting specific biological processes, uptake in target tissues (e.g., tumors) and rapid clearance from non-target organs are desirable characteristics for optimal imaging contrast mdpi.comnih.gov. The precise biodistribution of 3-(¹⁸F)Neu5Ac would depend on its specific chemical structure and its interaction with biological targets or metabolic pathways.
Positron Emission Tomography (PET) Imaging for Molecular Target Engagement
PET imaging offers a powerful tool for visualizing and quantifying molecular targets in vivo. For radiolabeled sialic acids like 3-(¹⁸F)Neu5Ac, PET imaging can be employed to assess the distribution and accumulation of the tracer in specific tissues or organs, thereby indicating the presence or activity of its biological target or metabolic pathway. This capability is crucial for understanding disease progression, evaluating therapeutic efficacy, and identifying molecular targets for intervention in preclinical models nih.gov.
Quantitative Assessment of Radiotracer Uptake and Retention in Specific Tissues (e.g., Tumors, Organs)
The quantitative assessment of radiotracer uptake, often expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g), is a cornerstone of preclinical PET imaging. This allows for the precise measurement of tracer concentration in specific regions of interest, such as tumors or organs. For a compound like 3-(¹⁸F)Neu5Ac, quantitative PET imaging could reveal its uptake in tissues where sialylation is altered or where specific sialic acid-binding molecules are expressed. For instance, in cancer research, increased sialylation is often associated with metastatic potential and immune evasion mdpi.com. PET imaging could potentially quantify the extent of sialylation or the distribution of sialic acid-binding lectins in tumor microenvironments. While specific quantitative data for 3-(¹⁸F)Neu5Ac is not detailed in the provided search results, studies using other ¹⁸F-labeled tracers, like ¹⁸F-FDG, demonstrate varying uptake levels across different tissues, which are critical for diagnostic interpretation nih.govijrr.com.
Methodological Considerations for Anesthesia Effects on Radiotracer Metabolism and Distribution in Preclinical PET Imaging
A significant challenge in preclinical PET imaging is the necessity of anesthesia to immobilize animal subjects, which can inadvertently influence radiotracer pharmacokinetics and metabolism frontiersin.org. Anesthetics, such as isoflurane (B1672236), can alter physiological parameters like cerebral blood flow and metabolic rates, thereby affecting tracer uptake and distribution frontiersin.orgnih.govsnmjournals.orgplos.org. For example, isoflurane has been shown to inhibit the metabolism of certain ¹⁸F-labeled tracers, leading to increased brain uptake nih.gov. Similarly, other anesthetics like medetomidine-midazolam-fentanyl (MMF) and propofol (B549288) can also influence tracer distribution plos.org. Therefore, careful consideration of the anesthetic agent and protocol is crucial for accurate interpretation of preclinical PET data and for ensuring the translational relevance of findings to human studies, where anesthesia is typically not administered frontiersin.org. Studies investigating the impact of different anesthetic regimens on tracer behavior are vital for optimizing experimental design and data analysis plos.orgsnmjournals.org.
Evaluation of Glycomimetic Efficacy in Preclinical Disease Models (e.g., Cancer Metastasis Prevention, Immune Modulation)
Glycomimetics are molecules that mimic the structure or function of carbohydrates, and sialic acid-based glycomimetics have shown promise in modulating biological processes relevant to disease nih.govru.nl. Compounds like P-3Fax-Neu5Ac, a sialic acid analogue, have been investigated for their ability to inhibit sialylation and consequently reduce cancer metastasis nih.govresearchgate.netru.nl. In preclinical models of melanoma, P-3Fax-Neu5Ac demonstrated a significant reduction in lung metastases when administered, particularly when delivered via targeted nanoparticles nih.govresearchgate.netru.nl. This suggests that interfering with sialic acid-dependent processes can be a viable therapeutic strategy. Furthermore, sialic acids themselves play a role in immune modulation, with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells regulating immune responses researchgate.netnih.govthno.org. Targeting these interactions with sialic acid-modified materials or glycomimetics could potentially modulate immune responses in disease contexts ru.nlmdpi.com. The evaluation of 3-(¹⁸F)Neu5Ac in such models could provide insights into the in vivo behavior of these glycomimetics or serve as a PET tracer to monitor the efficacy of sialylation-targeted therapies.
Integration with Nanomaterial Platforms for Targeted Research Applications
The integration of sialic acid chemistry with nanomaterial platforms offers sophisticated strategies for targeted drug delivery, imaging, and diagnostics in preclinical research researchgate.netnih.govthno.orgmdpi.com. Nanoparticles can be engineered to carry therapeutic agents or imaging probes, and their surface can be modified to enhance targeting specificity and efficacy.
Design and Synthesis of Sialic Acid-Modified Nanoparticles for Enhanced Targeting
Sialic acid-modified nanoparticles leverage the specific interactions of sialic acids with various biological molecules, including lectins that are often overexpressed on cancer cells or involved in immune cell recognition researchgate.netnih.govthno.orgmdpi.commdpi.com. The design and synthesis of these platforms involve conjugating sialic acid or sialic acid-binding ligands to the nanoparticle surface. For example, gold nanoparticles (AuNPs) coated with sialic acid have been developed to evade the reticuloendothelial system (RES) and enhance tumor accumulation due to their "self" marker properties and interaction with Siglec receptors researchgate.netnih.govthno.org. Phenylboronic acid (PBA)-modified nanomaterials have also been designed to target sialic acid residues overexpressed on cancer cells, facilitating targeted drug delivery mdpi.comrsc.org. The synthesis of such targeted nanoparticles, potentially incorporating ¹⁸F-labeled sialic acid derivatives like 3-(¹⁸F)Neu5Ac, could lead to novel theranostic agents capable of both imaging and targeted therapy. This approach aims to improve the specificity of drug delivery, reduce off-target effects, and enhance therapeutic outcomes in preclinical disease models.
Advanced Research Directions and Future Perspectives in Glycoscience
Methodological Advancements in Radiotracer Design and Synthesis for Enhanced Specificity and Sensitivity
Recent breakthroughs in radiochemistry, such as photoredox-mediated arene radiofluorination, are enabling more precise and efficient attachment of 18F to molecular targets unc.edu. These advancements, coupled with optimized radiolabeling strategies, are critical for maximizing the yield and specific activity of tracers, especially given the short half-life of 18F (approximately 110 minutes) umich.edu. The design of such tracers necessitates a deep understanding of carbohydrate chemistry and the biological pathways involved to achieve enhanced specificity for target sialic acid structures and improved sensitivity for early disease detection.
Exploration of Novel Biological Targets and Pathophysiological Pathways for Fluorinated Sialic Acids
Sialic acids themselves, particularly their altered expression and metabolic pathways in disease states, represent primary targets for imaging agents like 3-(18F)Neu5Ac nih.gov. In cancer, the increased anabolic utilization of sialic acid for the synthesis of aberrant cell-surface sialylated oligosaccharides is a critical pathophysiological pathway nih.gov. Fluorinated sialic acid analogs can serve as valuable tools to probe these metabolic routes, offering insights into the enzymes involved, such as sialyltransferases (STs), which are crucial for sialylation sigmaaldrich.commdpi.com.
Beyond direct imaging of sialic acid expression, research is exploring the potential of targeting enzymes involved in sialic acid metabolism or modification, such as sialidases, which hydrolyze terminal sialic acid residues pnas.org. By understanding the precise role of specific sialic acid linkages and their metabolic turnover in various diseases, researchers can identify new targets for diagnostic probes and therapeutic interventions. The development of fluorinated sialic acid derivatives contributes to a broader strategy of glycan-targeted imaging, aiming to capture information beyond that provided by glucose metabolism tracers like 18F-FDG nih.govnih.gov.
Development of Integrated Multimodal Preclinical Imaging and Analytical Methodologies
The trend in molecular imaging is towards integrating different modalities to provide a more comprehensive understanding of biological processes. Multimodal imaging, combining PET with techniques like MRI or fluorescence imaging, offers complementary anatomical, functional, and molecular information nih.gov. While specific multimodal applications for this compound are still emerging, the development of such tracers is often pursued with an eye toward integration.
Crucially, rigorous analytical methodologies are indispensable for the characterization and validation of novel radiotracers. This includes confirming the radiochemical purity, stability, and in vitro binding affinity of the synthesized tracer. Preclinical in vivo studies are essential to evaluate biodistribution, target uptake, and clearance kinetics, often employing a combination of imaging and ex vivo tissue analysis. These analytical steps are vital for translating promising preclinical findings into clinical applications.
Conceptual Framework for Glycan-Targeted Diagnostic and Therapeutic Strategies in Translational Research
The ultimate goal of developing tracers like this compound is to establish glycan-targeted diagnostic and therapeutic strategies that can be translated into clinical practice. Diagnostically, these tracers could offer a more specific means to visualize and quantify aberrant sialylation patterns associated with disease progression, potentially complementing existing imaging modalities and providing earlier or more precise diagnostic information nih.gov.
Therapeutically, a deeper understanding of sialic acid metabolism and function, facilitated by imaging probes, could pave the way for novel treatment strategies. For instance, targeting specific sialyltransferases or developing glycan-based vaccines, as demonstrated with fluorinated glycan epitopes acs.org, represents avenues for therapeutic innovation. The concept of theranostics, where imaging agents also guide targeted therapies, is a promising frontier. By precisely visualizing disease-specific glycan signatures, clinicians could potentially tailor therapeutic interventions, leading to more personalized and effective patient care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
